KINOMEscan Selectivity Profiling
CHMFL-BTK-01 exhibits an exceptionally clean kinome-wide selectivity profile as quantified by KINOMEscan screening, achieving an S score (35)—the selectivity score indicating the number of kinases inhibited >65% relative to control—of 0.00 among 468 kinases and disease-relevant mutants tested at a concentration of 1 μM [1]. The authors explicitly note that most irreversible BTK inhibitors under preclinical or clinical development also target other kinases such as BMX, JAK3, and EGFR that bear highly similar active cysteine residues, whereas CHMFL-BTK-01 was engineered to eliminate this liability [1].
| Evidence Dimension | Kinome-wide selectivity (KINOMEscan S score) |
|---|---|
| Target Compound Data | S score (35) = 0.00 |
| Comparator Or Baseline | Class of irreversible BTK inhibitors (ibrutinib, acalabrutinib, etc.)—known to inhibit additional kinases including BMX, JAK3, and EGFR |
| Quantified Difference | S score = 0.00 represents zero off-target hits meeting the >65% inhibition threshold among 468 kinases; class comparators have documented off-target activity against TEC family kinases, EGFR, and JAK3 |
| Conditions | KINOMEscan assay at 1 μM compound concentration; 468 kinases/mutants screened |
Why This Matters
This S score establishes CHMFL-BTK-01 as a superior chemical probe for experiments requiring unambiguous attribution of biological effects to BTK inhibition rather than confounding off-target activity.
- [1] Liang Q, Chen Y, Yu K, Chen C, Zhang S, Wang A, et al. Discovery of N-(3-(5-((3-acrylamido-4-(morpholine-4-carbonyl)phenyl)amino)-1-methyl-6-oxo-1,6-dihydropyridin-3-yl)-2-methylphenyl)-4-(tert-butyl)benzamide (CHMFL-BTK-01) as a highly selective irreversible Bruton's tyrosine kinase (BTK) inhibitor. Eur J Med Chem. 2017;131:174-187. View Source
